1-(2-methyl-1H-imidazol-1-yl)propan-2-ol
Overview
Description
1-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
1-(2-methyl-1H-imidazol-1-yl)propan-2-ol and its derivatives have been explored for their antifungal properties. For instance, new isoxazoles and dihydroisoxazoles derivatives, involving 1-(1H-imidazol-1-yl)propan-2-ols, were synthesized and evaluated for antifungal activity against various strains like Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007). Similarly, another study explored novel ether-linked derivatives of ornidazole, including 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol, for their antimicrobial and antileukemic activities (Şenkardeş et al., 2020).
Solubility and Physical Properties
The solubility of imidazoles, including 2-methyl-1H-imidazole, in alcohols such as propan-2-ol, was studied to understand the solid−liquid equilibrium and the intermolecular solute−solvent interactions (D. and Kozłowska et al., 2002).
Anticancer Properties
Certain imidazole derivatives, including 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones, have been synthesized and evaluated for their in vitro anticancer activity, indicating their potential as anticancer agents (Rashid et al., 2012).
Enantiomeric Synthesis and Biological Evaluation
Enantiomerically enriched 1-(β-hydroxypropyl)imidazolium- and triazolium-based ionic liquids, involving (+)-1-(1H-imidazol-1-yl)propan-2-ol, were synthesized and tested against a range of microorganisms, highlighting their potential in biological applications (Borowiecki et al., 2013).
Synthesis and Application in Chemistry
The compound has been used in the synthesis of various chemical structures, such as substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols, demonstrating its versatility in chemical synthesis (Os'kina and Tikhonov, 2017).
Safety and Hazards
Future Directions
The future directions for “1-(2-methyl-1H-imidazol-1-yl)propan-2-ol” and similar compounds could involve further exploration of their therapeutic potential. Imidazole derivatives are known for their broad range of biological activities and are important synthons in the development of new drugs . Therefore, they could play a significant role in overcoming public health problems due to antimicrobial resistance .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this molecule, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, and histamine .
Mode of Action
Imidazole derivatives are known to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets can vary widely depending on the specific derivative and target.
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
The properties of imidazole derivatives, including their solubility and stability, can be influenced by factors such as ph and temperature .
Properties
IUPAC Name |
1-(2-methylimidazol-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4,6,10H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFBCWUJICCKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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